1,3-Dithiole-2-thione, 4,5-bis(butylthio)-
Overview
Description
1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is a chemical compound belonging to the dithiole family. It is characterized by its unique structure, which includes a five-membered ring containing sulfur atoms.
Mechanism of Action
Mode of Action
It’s known that disulfide–yne reactions lead to a similar product but with a vinyl dithioether structure . This structure exhibits unique reactivity with thiols and disulfides , which could be a key aspect of the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that benzo [1,2-d;4,5-d′]bis [1,3]dithioles, which are structurally related to this compound, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals . These materials have various applications, including super-resolution microscopy and oxidant sensing .
Result of Action
The unique reactivity of the vinyl dithioether structure formed in disulfide–yne reactions suggests that this compound could have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-bis(butylthio)-1,3-dithiole-2-thione. For instance, the synthesis of related compounds requires specific reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- typically involves the reaction of 1,3-dithiole-2-thione with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-2-thione, 4,5-bis(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The butylthio groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiole derivatives .
Scientific Research Applications
1,3-Dithiole-2-thione, 4,5-bis(butylthio)- has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of advanced materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(benzylthio)-1,3-dithiole-2-thione
- 4,5-Ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Methyl)ethylenedithio-1,3-dithiole-2-thione
Uniqueness
1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is unique due to its specific butylthio substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and organic synthesis .
Properties
IUPAC Name |
4,5-bis(butylsulfanyl)-1,3-dithiole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S5/c1-3-5-7-13-9-10(14-8-6-4-2)16-11(12)15-9/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGGNWVRJYGQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(SC(=S)S1)SCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569850 | |
Record name | 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122891-19-4 | |
Record name | 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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